Tert-pentylalanine

Description

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

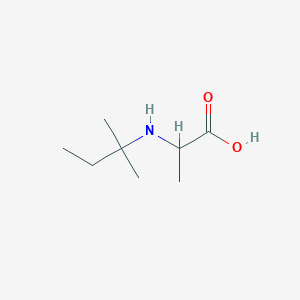

2-(2-methylbutan-2-ylamino)propanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-5-8(3,4)9-6(2)7(10)11/h6,9H,5H2,1-4H3,(H,10,11) |

InChI Key |

WBRIDAVUKDCTPN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)NC(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Protection

A common approach begins with tert-butoxycarbonyl (Boc)-protected L-phenylalanine as the precursor. The Boc group protects the amino functionality during subsequent reactions, preventing unwanted side reactions.

Introduction of the Tert-pentyl Group

The tert-pentyl substituent can be introduced via:

- Alkylation of the side chain using tert-pentyl halides or related electrophiles.

- Cross-coupling reactions such as Stille coupling, where triflate intermediates react with tributyl(alkyl)tin reagents to install bulky alkyl groups.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Boc-L-phenylalanine, triflate formation (Tf2O, pyridine, CH2Cl2, 0 °C) | Formation of triflate intermediate |

| 2 | Pd(PPh3)2Cl2, LiCl, tributyl(tert-pentyl)tin, DMF, 70 °C | Stille cross-coupling to install tert-pentyl group |

| 3 | Hydroboration-oxidation (9-BBN, NaOH, H2O2) | Conversion of alkene intermediates to alcohols if needed |

This sequence allows the introduction of the bulky tert-pentyl group with retention of stereochemistry.

Catalytic Hydrogenation and Deprotection

- Catalytic hydrogenation using Raney nickel or platinum catalysts can be employed to reduce intermediate derivatives, such as O-tosylated precursors, to the target amino acid.

- Reaction conditions are mild (room temperature, atmospheric pressure) to avoid racemization.

- After hydrogenation, the catalyst is filtered off, and the product is isolated by pH adjustment and crystallization.

- Final deprotection of Boc groups is typically done using trifluoroacetic acid (TFA) in dichloromethane at room temperature to yield free tert-pentylalanine.

Alternative Synthetic Routes

Other methods include:

- Amide coupling reactions using HATU and DIEA to link this compound intermediates with various amines for derivative synthesis.

- Use of sulfonyl chloride intermediates and subsequent nucleophilic substitution to introduce diverse functional groups on the amino acid backbone.

Reaction Monitoring and Purification

- Reaction progress is monitored by thin-layer chromatography (TLC).

- Purification is achieved by crystallization, flash chromatography, or extraction depending on the intermediate.

- Yields of crude products can be as high as 90%, with final purified yields varying by method.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection | Boc2O, NaHCO3, MeOH/H2O (2:1), room temp | Protect amino group |

| 2 | Triflate formation | Tf2O, pyridine, CH2Cl2, 0 °C | Activate for cross-coupling |

| 3 | Cross-coupling (Stille) | Pd(PPh3)2Cl2, LiCl, tributyl(tert-pentyl)tin, DMF, 70 °C | Install tert-pentyl group |

| 4 | Hydroboration-oxidation | 9-BBN, NaOH, H2O2, THF, room temp | Convert alkenes to alcohols if needed |

| 5 | Catalytic hydrogenation | Raney Ni or Pt catalyst, H2, room temp, atmospheric pressure | Reduce intermediates, remove protecting groups |

| 6 | Deprotection | TFA, CH2Cl2, room temp | Remove Boc protecting group |

| 7 | Purification | Crystallization, extraction, flash chromatography | Isolate pure this compound |

Research Findings and Considerations

- Mild reaction conditions are critical to maintain optical purity and avoid racemization.

- Use of Boc protection is standard to ensure selectivity and stability during multi-step synthesis.

- Catalytic hydrogenation is efficient for removing sulfonyl protecting groups and reducing intermediates.

- Cross-coupling methods such as Stille coupling provide a versatile route to introduce bulky alkyl groups like tert-pentyl.

- Reaction monitoring by TLC and purification by crystallization yield high-purity products suitable for further biological or chemical applications.

Chemical Reactions Analysis

Types of Reactions: Tert-pentylalanine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

Reduction: The carboxyl group can be reduced to form an alcohol.

Substitution: The tert-pentyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitro-tert-pentylalanine or nitroso-tert-pentylalanine.

Reduction: Tert-pentylalanol.

Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-pentylalanine is used as a building block in the synthesis of complex organic molecules

Biology: In biological research, this compound is used to study protein structure and function. It can be incorporated into peptides and proteins to investigate the effects of steric hindrance and hydrophobic interactions on protein folding and stability.

Medicine: this compound derivatives are being explored for their potential therapeutic properties. These compounds may act as enzyme inhibitors or receptor agonists/antagonists, offering new avenues for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of tert-pentylalanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tert-pentyl group can provide steric hindrance, affecting the binding affinity and specificity of the compound. Additionally, the hydrophobic nature of the tert-pentyl group can influence the solubility and membrane permeability of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-pentylalanine vs. L-Phenylalanine tert-butyl ester hydrochloride

- Structural Differences :

this compound features a tert-pentyl group on the α-carbon, whereas L-phenylalanine tert-butyl ester hydrochloride incorporates a tert-butyl (2-methylpropan-2-yl) group esterified to the carboxylate of phenylalanine . - Physicochemical Properties: Property this compound (Theoretical) L-Phenylalanine tert-butyl ester hydrochloride Molecular Formula C8H17NO2 C13H20ClNO2 Molecular Weight (g/mol) 159.23 257.76 LogP (Lipophilicity) ~2.5 (estimated) 3.1 (experimental) Applications: Tert-butyl derivatives are widely used as intermediates in peptide synthesis due to their stability under acidic conditions . The tert-pentyl group may offer superior steric shielding but reduced solubility compared to tert-butyl analogs.

This compound vs. N-tert-Butoxycarbonyl-L-Phenylalanine (Boc-Phe)

- Functional Group: Boc-Phe employs a tert-butoxycarbonyl (Boc) protecting group on the amino terminus, whereas this compound modifies the α-carbon side chain .

- Synthetic Utility :

Boc groups are cleaved under acidic conditions (e.g., trifluoroacetic acid), while tert-pentyl groups require harsher conditions (e.g., hydrofluoric acid), limiting their use in sensitive peptide assemblies .

Comparison with Other Branched-Chain Analogs

- Steric Effects :

Substituents like tert-butyl (4 carbons) and tert-pentyl (5 carbons) influence backbone conformation. This compound’s larger substituent may restrict rotational freedom more effectively, enhancing protease resistance in peptides . - Toxicity and Bioavailability: Limited data exist for this compound, but tert-butyl analogs show low acute toxicity (LD50 > 2000 mg/kg in rodents) and moderate blood-brain barrier permeability .

Q & A

Q. What are the critical considerations for synthesizing tert-pentylalanine, and how do reaction parameters influence yield and stereochemical purity?

Methodological Answer:

- Synthetic Pathways : this compound is typically synthesized via Boc (tert-butyloxycarbonyl) protection of the amino group, followed by tert-pentyl ester formation. Key parameters include temperature control (20–25°C for esterification), solvent choice (e.g., dichloromethane for solubility), and catalyst selection (e.g., DCC/DMAP for coupling reactions).

- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2:1 acylating agent-to-amine ratio) to minimize side products. Purification via flash chromatography with gradients (e.g., 5–20% ethyl acetate in hexane) ensures high purity (>95%) .

- Validation : Confirm stereochemistry using polarimetry and compare optical rotation values with literature data.

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be reconciled?

Methodological Answer:

- Primary Techniques :

- NMR Spectroscopy : Use - and -NMR to verify backbone structure. For tert-pentyl groups, expect characteristic peaks at δ 1.2–1.4 ppm (CH) and δ 1.5–1.7 ppm (C(CH)).

- HPLC-MS : Employ reverse-phase C18 columns (5 μm, 4.6 × 250 mm) with 0.1% TFA in water/acetonitrile mobile phases to assess purity and molecular ion consistency.

Advanced Research Questions

Q. How can researchers address discrepancies in this compound’s reported solubility profiles across different solvent systems?

Methodological Answer:

- Systematic Solubility Testing : Design a matrix of solvents (polar aprotic, polar protic, nonpolar) under controlled conditions (25°C, inert atmosphere). Quantify solubility via gravimetric analysis after 24-hour equilibration.

- Statistical Modeling : Apply multivariate regression to correlate solubility with solvent properties (e.g., Hansen solubility parameters, dielectric constants). Cross-validate results using COSMO-RS simulations .

- Contradiction Analysis : If literature values diverge (e.g., in DMSO vs. THF), verify purity of tested batches and account for hydration effects (this compound is hygroscopic; store in desiccators) .

Q. What strategies optimize this compound’s stability in aqueous buffers for long-term biochemical assays?

Methodological Answer:

- Degradation Pathways : Identify primary degradation mechanisms (e.g., hydrolysis of the ester group) via accelerated stability studies (40°C/75% RH for 4 weeks). Monitor via LC-MS for hydrolytic byproducts.

- Stabilization Protocols :

- pH Control : Buffers at pH 5–6 minimize ester hydrolysis. Avoid alkaline conditions (pH >7).

- Lyophilization : Pre-formulate this compound with cryoprotectants (e.g., trehalose) and store at -80°C.

- Chelating Agents : Add EDTA (1 mM) to sequester metal ions that catalyze degradation .

Q. How can computational methods predict this compound’s interactions with enzymatic targets, and what experimental validations are critical?

Methodological Answer:

- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target enzymes (e.g., proteases). Parameterize force fields for non-standard residues (e.g., tert-pentyl group).

- Experimental Validation :

- Enzyme Assays : Measure IC values via fluorogenic substrates (e.g., AMC-labeled peptides) and compare with docking scores.

- Mutagenesis : Test binding affinity changes in enzyme active-site mutants (e.g., Ala-scanning) to confirm computational predictions .

Data Management and Reproducibility

Q. What frameworks ensure reproducibility in this compound-based peptide synthesis studies?

Methodological Answer:

- Protocol Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Document all parameters (e.g., coupling time, equivalents of reagents) in electronic lab notebooks.

- Open Data : Deposit raw spectral data (NMR, MS) in repositories like Zenodo or ChemRxiv. Use machine-readable formats (e.g., JCAMP-DX for NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.